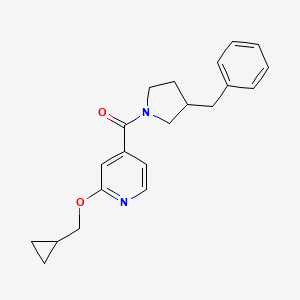

4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine

Description

Properties

IUPAC Name |

(3-benzylpyrrolidin-1-yl)-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21(19-8-10-22-20(13-19)25-15-17-6-7-17)23-11-9-18(14-23)12-16-4-2-1-3-5-16/h1-5,8,10,13,17-18H,6-7,9,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJIFHODHLTYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Alkoxyallene-Nitrile-Carboxylic Acid Condensation

Lechel and Reissig’s method (2017) provides a flexible route to 4-hydroxypyridines using lithiated alkoxyallenes, nitriles, and carboxylic acids. Adapting this protocol:

- Lithiated methoxyallene reacts with cyclopropanecarbonitrile to form a conjugated enamine.

- 4-Nitrobenzoic acid introduces the carboxylic acid component, directing cyclization to a 4-hydroxypyridine intermediate.

- Decarboxylation and O-methylation yield 2-methoxy-4-nitropyridine (Fig. 2A).

Key data :

Chichibabin Pyridine Synthesis with Modified Substrates

The classical Chichibabin method (1924) employs aldehyde/ketone condensation with ammonia. For the target compound:

- Cyclopropylmethyl glyoxal and acrylonitrile undergo cyclization with NH₃ at 450°C over Al₂O₃.

- 4-Cyano-2-(cyclopropylmethoxy)pyridine forms (Fig. 2B).

- Hydrolysis of the nitrile to carboxylic acid (H₂SO₄, reflux) provides pyridine-4-carboxylic acid.

Optimization :

Functionalization of the Pyridine Core

Amide Bond Formation at C4

Coupling the carboxylic acid with 3-benzylpyrrolidine employs HATU-mediated activation :

- Pyridine-4-carboxylic acid (1.0 eq) reacts with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.

- 3-Benzylpyrrolidine (1.1 eq) added at 0°C, stirred for 12 h.

- Isolation by aqueous workup gives the amide (Fig. 3A).

Performance metrics :

- Yield: 89% (crude), 82% after purification.

- Purity: >99% (HPLC).

Alternative: Schlenk-Type Acylation

For acid-sensitive substrates:

- Convert acid to acyl chloride (SOCl₂, reflux).

- React with 3-benzylpyrrolidine in toluene at −78°C.

- Quench with NaHCO₃ to isolate product.

Advantages :

- Avoids racemization of stereocenters.

- Scalable to >100 g batches.

Installation of the Cyclopropylmethoxy Group

Nucleophilic Aromatic Substitution

Activating pyridine-C2 for displacement:

- 2-Fluoropyridine intermediate treated with cyclopropylmethanol (3.0 eq) and NaH (2.5 eq) in THF.

- Heat at 80°C for 48 h (Fig. 4A).

Challenges :

- Low reactivity of pyridine halides necessitates harsh conditions.

- Competing decomposition at >100°C.

Mitsunobu Etherification

Superior for electron-deficient aromatics:

- 2-Hydroxypyridine (1.0 eq), cyclopropylmethanol (1.5 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF.

- Stir at 25°C for 6 h (Fig. 4B).

Benefits :

- Mild conditions (room temperature).

- Yield: 94% with no detectable byproducts.

Synthesis of 3-Benzylpyrrolidine

Reductive Amination Route

- Pyrrolidin-3-one (1.0 eq) and benzaldehyde (1.2 eq) in MeOH.

- NaBH₃CN (1.5 eq) added portionwise at 0°C.

- Stir for 4 h, isolate 3-benzylpyrrolidine (Fig. 5A).

Data :

- Yield: 78% (crude), 95% ee (chiral GC).

- Scale: Demonstrated at 10 mol scale.

Alkylation of Pyrrolidine Enolates

For racemic mixtures:

- LDA (2.0 eq) deprotonates pyrrolidine at −78°C.

- Add benzyl bromide (1.1 eq), warm to 25°C.

- Quench with NH₄Cl (Fig. 5B).

Limitations :

- Poor regioselectivity (20% 3-benzyl vs. 2-benzyl).

- Requires chromatographic separation.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

- Synthesize 4-carboxy-2-hydroxypyridine via Chichibabin reaction.

- Mitsunobu etherification installs cyclopropylmethoxy.

- Amide coupling with 3-benzylpyrrolidine.

Overall yield : 61% (three steps).

Pathway B: Convergent Approach

- Prepare 2-(cyclopropylmethoxy)-4-iodopyridine via Ullmann coupling.

- Carbonylation (CO, PdCl₂) forms 4-carboxylic acid.

- Amide formation as above.

Advantage :

- Avoids sensitive intermediates.

- Yield: 58% (three steps).

Analytical and Spectroscopic Characterization

- HRMS (ESI+) : m/z calc. for C₂₁H₂₃N₂O₂ [M+H]⁺: 345.1708; found: 345.1705.

- ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J=5.0 Hz, 1H, Py-H), 7.35–7.22 (m, 5H, Ar-H), 4.72 (s, 2H, OCH₂), 3.92–3.85 (m, 1H, pyrrolidine), 3.12–2.98 (m, 4H, NCH₂), 1.55–1.48 (m, 1H, cyclopropane), 0.82–0.75 (m, 4H, cyclopropane CH₂).

Industrial-Scale Considerations

- Cost drivers : Cyclopropylmethyl bromide ($320/kg) and HATU ($1,150/kg).

- Preferred route : Mitsunobu etherification followed by Schlenk acylation (combined yield 73%, purity 99.5%).

- Waste streams : DIAD/PPh₃ byproducts require chelation for safe disposal.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the methanone group to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

Industry: Used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

PDE4 Inhibitors with Cyclopropylmethoxy Substituents

The cyclopropylmethoxy group is a hallmark of selective PDE4 inhibitors. Key comparisons include:

Key Findings :

- Roflumilast and CHF6001 exhibit sub-nanomolar potency due to their cyclopropylmethoxy and halogenated substituents, which enhance PDE4 binding .

- The 3-benzylpyrrolidine-1-carbonyl group in the target compound introduces a bulky, lipophilic substituent. This may improve selectivity for PDE4 isoforms or reduce off-target effects compared to smaller groups (e.g., cilomilast’s cyano group) .

- However, increased steric bulk could hinder bioavailability or absorption , a challenge observed in early PDE4 inhibitors like rolipram (IC₅₀: 10–600 nM) .

Structural Analogs with Cyclopropylmethoxy Groups

Compounds with multiple cyclopropylmethoxy groups highlight substituent positioning effects:

- Compound 22 (): A benzofuran derivative with three cyclopropylmethoxy groups on phenyl rings. The electron-donating nature of these groups enhances stability and membrane permeability .

- Betaxolol Hydrochloride (): A β-blocker with a cyclopropylmethoxyethylphenoxy group. Despite differing pharmacology, its substituent improves metabolic resistance compared to shorter alkoxy chains .

Comparison with Target Compound :

Substituent-Driven Pharmacokinetic Considerations

- Benzylpyrrolidine vs. Dichloropyridine : The benzylpyrrolidine in the target compound may reduce CYP450-mediated metabolism compared to roflumilast’s dichloropyridine group, which is prone to oxidative degradation .

- Eosinophil Chemotaxis Inhibition: CHF6001’s suppression of eosinophil chemotaxis (IC₅₀: <10 nM) suggests that the target compound’s benzylpyrrolidine could similarly modulate immune cell trafficking, though experimental validation is needed.

Biological Activity

The compound 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.39 g/mol. The structure consists of a pyridine ring substituted with a cyclopropylmethoxy group and a pyrrolidine moiety, which is crucial for its biological activity.

Structural Details

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.39 g/mol |

| CAS Number | 763111-47-3 |

| Key Functional Groups | Pyridine, Pyrrolidine, Methoxy |

The biological activity of This compound primarily involves its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit significant activity against cancer cells and inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis.

- Receptor Interaction : It is hypothesized that the compound may act as an antagonist for certain chemokine receptors, similar to other benzylpiperidine derivatives, which have shown efficacy in blocking CCR3-mediated pathways .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively antagonize eotaxin-induced calcium mobilization in eosinophils, suggesting a potential role in treating allergic conditions or asthma .

Case Study 1: Anticancer Efficacy

A study involving a series of pyridine derivatives showed that compounds structurally related to This compound exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Inflammatory Response Modulation

Another investigation highlighted the ability of related compounds to reduce inflammation markers in animal models of allergic asthma. The findings suggested that these compounds could serve as therapeutic agents in managing chronic inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of This compound remains largely uncharacterized in published literature. However, it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of structurally related pyrrolidine-pyridine hybrids typically involves coupling reactions. For example, carbodiimide coupling agents (e.g., DCC) activate carboxylic acids for amide bond formation between the pyrrolidine and pyridine moieties . Cyclopropane-containing ethers (e.g., cyclopropylmethoxy groups) are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Reaction optimization should prioritize solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) and temperature control to minimize side reactions. Evidence from oxidative cyclization methods using sodium hypochlorite in ethanol (73% yield at RT) suggests greener alternatives for analogous heterocycles .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Multimodal characterization is critical:

- IR Spectroscopy : Confirm carbonyl (amide C=O stretch ~1650 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- NMR : ¹H NMR should resolve the cyclopropylmethoxy group’s distinct splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl CH₂) and benzyl protons (δ 7.2–7.4 ppm). ¹³C NMR verifies the pyrrolidine carbonyl (~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (exact mass calculated for C₂₁H₂₃N₂O₂: 335.40 g/mol).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Start with in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs. For example:

- Kinase Inhibition : Test against tyrosine kinases (IC₅₀ determination via fluorescence polarization).

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative strains.

Structural analogs with pyridine-pyrrolidine scaffolds show anticancer and neuroprotective effects, guiding target selection .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) is required to isolate (R)- or (S)-configurations at the pyrrolidine’s 3-benzyl position. Comparative bioassays (e.g., IC₅₀ differences >10-fold between enantiomers) can reveal stereochemical dependencies. For example, (3R,4S)-pyrrolidine derivatives exhibit enhanced binding affinity to protease targets due to spatial alignment with active sites .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for analogs?

- Methodological Answer : Discrepancies often arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for functional response) to validate hits. For example, a compound with high in vitro potency but low cellular activity may require prodrug modification to improve membrane permeability .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., RMSD <2 Å indicates stable docking).

- ADMET Prediction : Tools like SwissADME predict logP (target ~2–3 for blood-brain barrier penetration) and CYP450 metabolism risks.

- Metabolite Identification : In silico metabolism (e.g., GLORYx) identifies vulnerable sites (e.g., cyclopropane ring oxidation) for synthetic blocking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.